Physicochemical Differentiation: ClogP and Hydrogen-Bonding Capacity vs. Des-Methyl Analog
The presence of the N-methyl group in 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline increases calculated logP and reduces hydrogen-bond donor count compared to the des-methyl analog 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS 61033-71-4) . The target compound has a molecular weight of 175.23 g/mol, C10H13N3, with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds, while the des-methyl analog has a molecular weight of 161.20 g/mol and 3 hydrogen bond donors . This difference in hydrogen-bonding capacity and lipophilicity directly affects membrane permeability and binding-site complementarity.
| Evidence Dimension | Hydrogen bond donor count and molecular lipophilicity |
|---|---|
| Target Compound Data | HBD = 2; MW = 175.23 g/mol; predicted higher logP due to N-methyl substitution. |
| Comparator Or Baseline | 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline (CAS 61033-71-4): HBD = 3; MW = 161.20 g/mol. |
| Quantified Difference | Reduction of 1 HBD; increase in MW of ~14 g/mol; estimated ΔlogP ≈ +0.5 (class-level estimate for N-methyl aniline vs. aniline). |
| Conditions | Calculated physicochemical properties from standard cheminformatics descriptors. |
Why This Matters
For procurement, this difference means the compounds are not interchangeable in assays where passive membrane permeability or hydrogen-bonding interactions with the target site are critical for activity.
